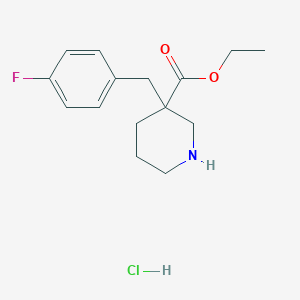
Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hcl is a compound that can be associated with a variety of synthetic piperidine drugs and ergot alkaloid mimetics. The compound is related to a class of substances that have been studied for their potential pharmacological properties and structural characteristics. The synthesis and structural analysis of similar compounds have been reported in the literature, providing insights into their chemical behavior and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related piperidine compounds involves multiple steps, including reduction, p-fluorobenzoylation, and nucleophilic substitution reactions. For instance, the synthesis of 2,5-substituted piperidines from ethyl 1-benzyl-6-cyano-3-piperidinecarboxylate involves the formation of primary alcohols, transformation into tosylates, and further nucleophilic substitution reactions . Additionally, the synthesis of ethyl 9-(2-fluorobenzyl)-1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate from L-tryptophan demonstrates the versatility of fluorobenzyl-containing compounds in synthetic routes .
Molecular Structure Analysis
The molecular and crystal structures of related compounds have been studied using X-ray analysis. For example, the crystal structure of ethyl 3-benzoyl-2,6-bis(2-chlorophenyl)-1-cyano-4-hydroxy-4-phenylcyclohexane-1-carboxylate was determined, providing valuable information about the spatial arrangement of the molecule . Similarly, the crystal structures of various substituted pyridinecarboxylates have been elucidated, revealing details about their molecular conformations .
Chemical Reactions Analysis
The chemical reactivity of related compounds includes interactions such as C-H...O, C-H...F, and C-H...π, which contribute to the stability of their crystal structures . These interactions are crucial for understanding the supramolecular aggregation and potential binding interactions of these compounds. The synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate also highlights the reactivity of these compounds under specific conditions, such as the presence of ammonium acetate in glacial acetic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized by various analytical techniques, including NMR, IR, MS, and X-ray diffraction. These techniques provide information about the purity, molecular structure, and stability of the compounds. For instance, the synthesis of (2R,4S)-ethyl 4-methyl-2-piperidinecarboxylate involved catalytic hydrogenation and vacuum distillation to achieve high purity and specific stereochemistry . The characterization of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate included elemental analysis, FT-IR, TGA, DTA, UV-Visible, and single-crystal X-ray diffraction, providing a comprehensive profile of the compound's properties .
科学的研究の応用
Mycobacterium tuberculosis Inhibition
A study by Jeankumar et al. (2013) focused on the synthesis of a series of compounds similar to Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl, specifically ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, showing promising activity against Mycobacterium tuberculosis. This compound was found to inhibit the Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, presenting a potential pathway for tuberculosis treatment without cytotoxic effects at relevant concentrations (Jeankumar et al., 2013).
Antimicrobial Activity
Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, synthesized via a reaction that includes Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl, demonstrated antimicrobial susceptibilities in vitro, highlighting its potential as a basis for developing new antimicrobial agents. The synthesis process and its antimicrobial activity suggest a broad application of such compounds in combating microbial infections (Kumar et al., 2016).
Anticancer Agent Development
Rehman et al. (2018) explored the anticancer potential of propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole moiety, synthesized from Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl. This study showed that certain compounds within this series exhibit strong anticancer activities, suggesting their utility in developing novel anticancer therapies (Rehman et al., 2018).
Chemical Synthesis and Characterization
Research on the synthesis and characterization of derivatives similar to Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl has been extensive, with applications ranging from the development of new photoaffinity reagents to the preparation of compounds with potential pharmacological applications. These studies underscore the compound's versatility in various chemical syntheses and its potential utility in developing novel therapeutic agents and research tools (Chehade & Spielmann, 2000).
Safety And Hazards
The safety data sheet for Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hcl indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
特性
IUPAC Name |
ethyl 3-[(4-fluorophenyl)methyl]piperidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2.ClH/c1-2-19-14(18)15(8-3-9-17-11-15)10-12-4-6-13(16)7-5-12;/h4-7,17H,2-3,8-11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTRCTGWXHHHST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCNC1)CC2=CC=C(C=C2)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592095 |
Source


|
| Record name | Ethyl 3-[(4-fluorophenyl)methyl]piperidine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hcl | |
CAS RN |
1189694-37-8 |
Source


|
| Record name | Ethyl 3-[(4-fluorophenyl)methyl]piperidine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

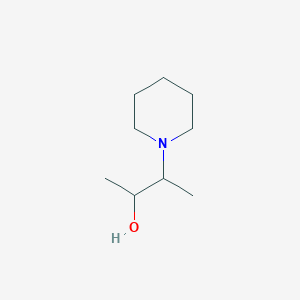
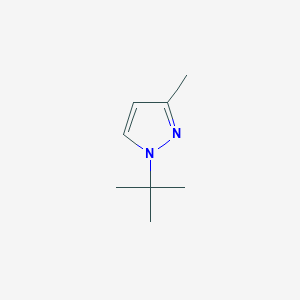
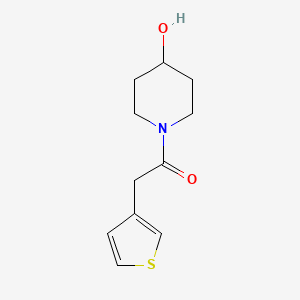

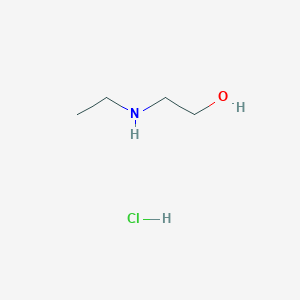
![2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride](/img/structure/B1341811.png)
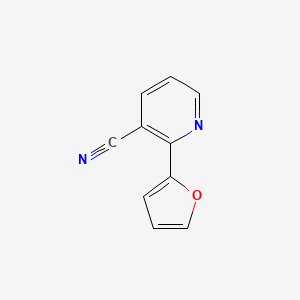
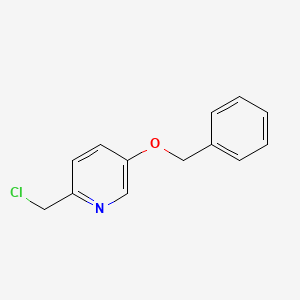
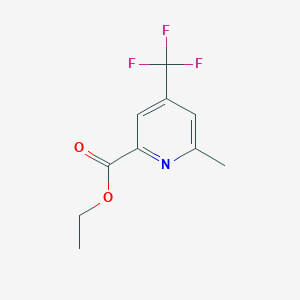

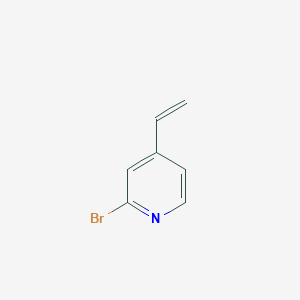
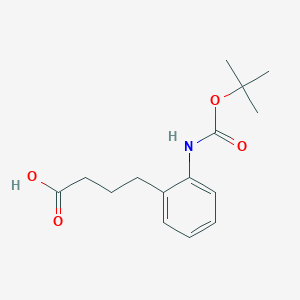
![6-Bromobenzo[d]oxazole](/img/structure/B1341829.png)
![2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1341837.png)